IUPAC nomenclature for 1,1-Dimethoxyhexane and its synonyms
IUPAC nomenclature for 1,1-Dimethoxyhexane and its synonyms
An In-depth Technical Guide to 1,1-Dimethoxyhexane: Nomenclature, Properties, and Synthesis
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 1,1-dimethoxyhexane (CAS No: 1599-47-9), a significant acetal in organic chemistry. The document delves into the systematic IUPAC nomenclature, clarifying the structural basis for its naming. It further explores the common synonyms, offering insights into its chemical origins and historical context. A detailed summary of its physicochemical properties is presented for practical laboratory application. Crucially, this guide provides a field-proven, step-by-step protocol for the synthesis of 1,1-dimethoxyhexane via the acid-catalyzed acetalization of hexanal, explaining the chemical principles that ensure a high-yield, self-validating process. This document is intended as a critical resource for researchers, chemists, and professionals in drug development who require a thorough understanding of this compound.
Introduction and Strategic Importance
1,1-Dimethoxyhexane is the dimethyl acetal of hexanal. Acetals are a class of organic compounds characterized by two ether groups attached to the same carbon atom. Their primary significance in a research and development context lies in their role as protecting groups for aldehydes and ketones. The acetal functionality is stable under neutral or basic conditions but is readily hydrolyzed back to the parent carbonyl compound in the presence of aqueous acid. This stability profile allows chemists to perform reactions on other parts of a complex molecule without affecting the aldehyde group, which can be deprotected in a later step. Beyond this synthetic utility, 1,1-dimethoxyhexane is also recognized for its application as a flavoring agent in the food industry.[1][2]
Systematic IUPAC Nomenclature and Structural Analysis
The formal name assigned to a chemical compound by the International Union of Pure and Applied Chemistry (IUPAC) is designed to be unambiguous and provide a clear description of its molecular structure. The IUPAC name for the compound is 1,1-dimethoxyhexane .[1]
This name can be deconstructed as follows:
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-hexane : This is the parent or root name, indicating the longest continuous carbon chain in the molecule consists of six carbon atoms.
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methoxy- : This prefix denotes the presence of a methoxy group (-OCH₃), an ether functional group.
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di- : This multiplier indicates that there are two methoxy groups present in the molecule.
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1,1- : These numbers are locants, specifying the position of the two methoxy groups on the parent hexane chain. In this case, both are attached to carbon number 1.
The structure is achiral as carbon-1, despite being bonded to four different groups (a hydrogen, a pentyl chain, and two methoxy groups), does not have four different substituents since the two methoxy groups are identical.[3]
Caption: IUPAC nomenclature breakdown for 1,1-dimethoxyhexane.
Synonyms and Chemical Context
In commercial and laboratory settings, several synonyms are used for 1,1-dimethoxyhexane. Understanding these names provides valuable context regarding the compound's synthesis and common applications.
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Hexanal dimethyl acetal : This is the most informative synonym. It correctly identifies the compound as the acetal formed from hexanal (a six-carbon aldehyde) and two methyl groups (from methanol). This nomenclature is widely used as it immediately informs the chemist of the parent carbonyl compound.[1][3][4]
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Caproaldehyde dimethyl acetal : This is a semi-systematic name where "caproaldehyde" is a common name for hexanal, derived from the Latin word caper (goat), alluding to its odor.[3][4]
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Hexane, 1,1-dimethoxy- : This is a format sometimes used in chemical databases and catalogs.[1][3][4]
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Aldehyde C-6 dimethyl acetal : This name is common in the flavor and fragrance industry, where "C-6" specifies the six-carbon chain of the parent aldehyde.[1]
Physicochemical and Safety Data
A thorough understanding of a compound's physical properties is essential for its proper handling, storage, and use in experimental setups.
| Property | Value | Source |
| IUPAC Name | 1,1-Dimethoxyhexane | [1] |
| CAS Number | 1599-47-9 | [1][2][4] |
| Molecular Formula | C₈H₁₈O₂ | [1][3][4] |
| Molecular Weight | 146.23 g/mol | [1][2][3] |
| Appearance | Clear colorless liquid | [2] |
| Boiling Point | 158 °C | [2] |
| Density | 0.846 g/cm³ @ 21 °C | [2] |
| Refractive Index | n20/D 1.405 | [2] |
| Flash Point | 130 °F (54.4 °C) | [2] |
| SMILES | CCCCCC(OC)OC | [1] |
| InChIKey | ZQUJUCJLDXTKKW-UHFFFAOYSA-N | [1] |
GHS Hazard Classification
1,1-Dimethoxyhexane is classified as a hazardous substance. Researchers must consult the full Safety Data Sheet (SDS) before handling. Key GHS classifications include:
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H315 : Causes skin irritation.[1]
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H319 : Causes serious eye irritation.[1]
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H335 : May cause respiratory irritation.[1]
Experimental Protocol: Synthesis of 1,1-Dimethoxyhexane
The synthesis of 1,1-dimethoxyhexane is a classic example of acetal formation, a reversible reaction that requires careful control of conditions to ensure a high yield of the desired product. The protocol described below is a self-validating system where the removal of the water byproduct drives the reaction to completion in accordance with Le Châtelier's principle.
Reaction: Hexanal + 2 Methanol ⇌ 1,1-Dimethoxyhexane + Water (Acid Catalyst)
Rationale for Experimental Choices
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Acid Catalyst (e.g., p-Toluenesulfonic acid) : The reaction requires an acid to protonate the carbonyl oxygen of hexanal. This protonation dramatically increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the weakly nucleophilic methanol.
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Excess Methanol : Using methanol as the solvent in addition to a reagent ensures its concentration remains high, pushing the equilibrium toward the product side.
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Water Removal : The reaction produces one mole of water for every mole of acetal formed. As the reaction is reversible, this water can hydrolyze the acetal product back to the starting materials. Therefore, continuous removal of water using a Dean-Stark apparatus is critical for driving the reaction to completion and achieving a high yield.
Materials and Equipment
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Hexanal (1.0 eq)
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Methanol, anhydrous (10-20 eq, serves as reagent and solvent)
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p-Toluenesulfonic acid monohydrate (p-TsOH) (0.01-0.05 eq, catalyst)
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Toluene (as azeotroping agent for Dean-Stark)
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Saturated sodium bicarbonate solution (for neutralization)
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Anhydrous magnesium sulfate or sodium sulfate (for drying)
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Round-bottom flask, Dean-Stark apparatus, reflux condenser, magnetic stirrer, heating mantle
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Rotary evaporator and distillation apparatus for purification
Step-by-Step Methodology
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Setup : Assemble a round-bottom flask with a Dean-Stark apparatus and a reflux condenser. Ensure all glassware is oven-dried to remove any residual moisture.
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Charging the Flask : To the flask, add hexanal, methanol, toluene, and a magnetic stir bar.
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Initiating the Reaction : Add the catalytic amount of p-toluenesulfonic acid to the mixture.
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Reflux and Water Removal : Heat the mixture to reflux. The toluene-water azeotrope will distill into the Dean-Stark trap. As the azeotrope condenses, the water (being denser) will separate to the bottom of the trap while the toluene overflows and returns to the reaction flask. Continue reflux until no more water collects in the trap (typically 2-4 hours).
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Workup - Quenching : Cool the reaction mixture to room temperature. Carefully add saturated sodium bicarbonate solution to neutralize the acid catalyst. Continue adding until the aqueous layer is neutral or slightly basic (test with pH paper).
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Workup - Extraction : Transfer the mixture to a separatory funnel. The product will be in the organic layer. Wash the organic layer sequentially with water and then brine (saturated NaCl solution) to remove residual salts and water-soluble impurities.
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Drying and Filtration : Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.
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Purification : Remove the solvent (toluene and excess methanol) using a rotary evaporator. The crude product can then be purified by fractional distillation under reduced pressure to yield pure 1,1-dimethoxyhexane.
Caption: Experimental workflow for the synthesis of 1,1-dimethoxyhexane.
References
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National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 74137, 1,1-Dimethoxyhexane. Available at: [Link]
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Global Substance Registration System (GSRS). 1,1-DIMETHOXYHEXANE. Available at: [Link]
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Pharmaffiliates. CAS No: 1599-47-9 | Product Name: 1,1-Dimethoxyhexane. Available at: [Link]
